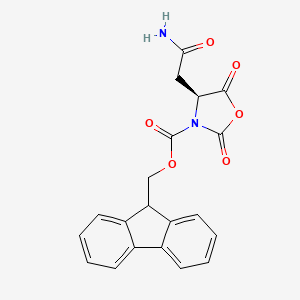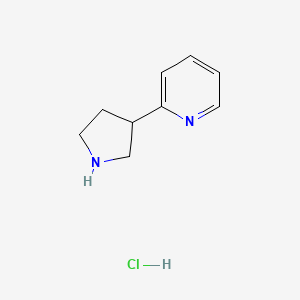
2-(Pyrrolidin-3-yl)pyridine hydrochloride
Overview
Description
“2-(Pyrrolidin-3-yl)pyridine hydrochloride” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “2-” and “3-” refer to the positions of the rings connected. The term “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by its attachment to the pyridine ring . The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring and a pyrrolidine ring connected at the 2-position of the pyridine and the 3-position of the pyrrolidine . The hydrochloride salt would involve an additional chloride ion .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the nitrogen atoms in the rings, which can act as nucleophiles . The exact reactions would depend on the specific conditions and reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Pyridine and pyrrolidine derivatives generally have relatively low molecular weights and can form hydrogen bonds .Scientific Research Applications
Drug Discovery
Pyrrolidine, a five-membered ring structure, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Neurological Disorders
Pyrrolidine derivatives have been used in the development of drugs for neurological disorders. For instance, they have been used in the synthesis of selective androgen receptor modulators (SARMs), which have potential applications in the treatment of conditions like muscle wasting and osteoporosis .
Chemokine Receptor Antagonists
A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized with structural modifications by Sato et al . These antagonists can be used in the treatment of diseases like asthma and allergic rhinitis.
Detoxification and Clearance of Foreign Toxic Substances
Pyrrolidine compounds have been studied for their role in the detoxification and clearance of foreign toxic substances from the body . This is particularly relevant in the context of drug development, where the body’s response to new compounds is a critical consideration.
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-3-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGMUTQBWJJNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672824 | |
| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)pyridine hydrochloride | |
CAS RN |
1198416-89-5 | |
| Record name | Pyridine, 2-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



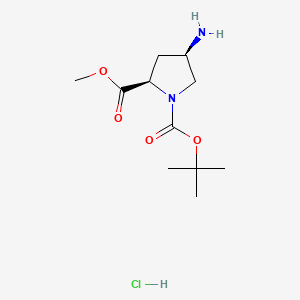
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)


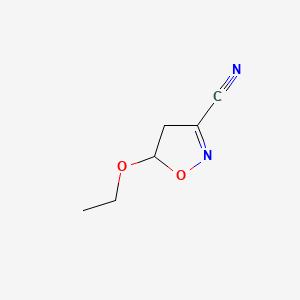
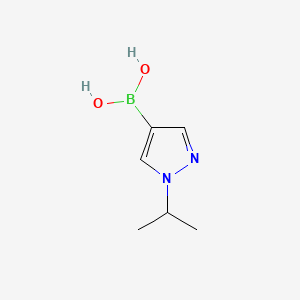
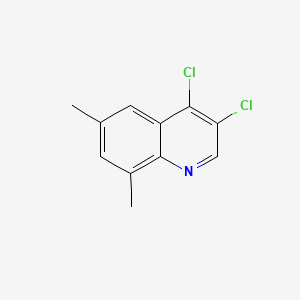
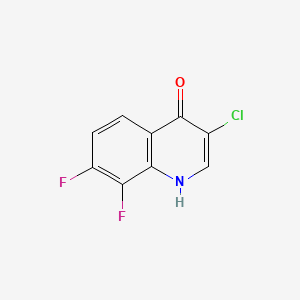
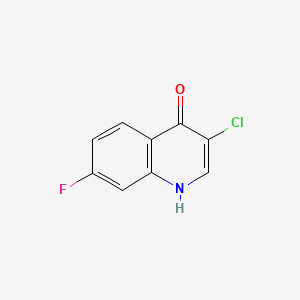


![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)
